BAG1 protein

Hsp70 chaperone nucleotide exchange factor protein folding

BAG1 protein (BCL2-associated athanogene 1), a founding member of the BAG family of co-chaperones, is a multifunctional anti-apoptotic factor that binds to BCL2, enhancing its cell survival activity. It functions as a nucleotide exchange factor (NEF) for the HSP70/HSC70 molecular chaperones, regulating their ATPase cycle and client protein folding.

Molecular Formula C20H19N3O2
Molecular Weight 0
CAS No. 148997-46-0
Cat. No. B1176415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAG1 protein
CAS148997-46-0
SynonymsBAG1 protein
Molecular FormulaC20H19N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAG1 Protein (CAS 148997-46-0): A Multi-Functional BAG Family Co-Chaperone for Apoptosis, Stress Response, and Transcriptional Regulation Studies


BAG1 protein (BCL2-associated athanogene 1), a founding member of the BAG family of co-chaperones, is a multifunctional anti-apoptotic factor that binds to BCL2, enhancing its cell survival activity [1]. It functions as a nucleotide exchange factor (NEF) for the HSP70/HSC70 molecular chaperones, regulating their ATPase cycle and client protein folding [2]. The BAG1 gene encodes multiple isoforms (BAG-1L, BAG-1M, BAG-1, BAG-1S) via alternative translation initiation from a single mRNA, with distinct subcellular localizations and functional specificities [3].

BAG1 Protein (CAS 148997-46-0): Why In-Class BAG Family Substitution Fails for Accurate Functional Studies


The BAG family comprises at least six human members (BAG1-BAG6), yet they are not functionally interchangeable. While all share a conserved C-terminal BAG domain for HSP70/HSC70 binding, their N-terminal domains diverge substantially, conferring unique interaction specificities and biological outcomes [1]. Critically, the BAG family segregates into two structural subfamilies based on BAG domain architecture: BAG1 alone constitutes one subfamily with elongated helices, while BAG3, BAG4, and BAG5 form the other with shorter helices [2]. Moreover, BAG1 uniquely encodes four functionally distinct isoforms (BAG-1L, BAG-1M, BAG-1, BAG-1S) from a single mRNA, a property not shared by other BAG family members [3]. These fundamental differences—in domain structure, isoform diversity, and target protein repertoire—preclude the use of BAG3, BAG4, or BAG5 as direct substitutes for BAG1 in functional assays.

BAG1 Protein (CAS 148997-46-0): Quantitative Differentiation Evidence Against BAG Family Comparators


BAG1 vs. BAG2, BAG3, Hsp105: Hsp70 Nucleotide Exchange Factor (NEF) Binding Affinity Hierarchy

BAG1 exhibits intermediate binding affinity for Hsp70 (Hsp72) among NEFs, positioning it uniquely within the NEF hierarchy. Direct competition and binding assays established a clear rank order: BAG3 > BAG1 > Hsp105 ≫ BAG2 [1]. This affinity rank precisely predicts NEF potency in nucleotide and peptide release assays [1].

Hsp70 chaperone nucleotide exchange factor protein folding ATPase assay

BAG1 vs. BAG4: Structural Divergence in the BAG Domain Defining Distinct Subfamilies

BAG1 and BAG4 belong to distinct structural subfamilies of human BAG proteins based on BAG domain architecture. While both form three-helix bundles, each helix in the BAG1 BAG domain is three to four turns longer than its counterpart in BAG4, increasing the domain length by approximately 50% [1].

protein structure BAG domain NMR spectroscopy Hsp70 interaction

BAG1 Isoform-Specific Regulation of Androgen Receptor (AR) Transcriptional Activity

Among the four BAG1 isoforms, only the long isoform BAG-1L enhances androgen receptor (AR) transcriptional activity, despite the ability of BAG-1M and BAG-1 to bind AR in vitro [1]. BAG-1L is nuclear-localized, whereas BAG-1, BAG-1S, and BAG-1M are predominantly cytoplasmic [1].

androgen receptor transcriptional regulation nuclear receptor prostate cancer

BAG1 Knockdown Sensitizes Epidermal SCC Cells to 5-Fluorouracil-Induced Apoptosis

siRNA-mediated BAG1 knockdown in epidermal squamous cell carcinoma (SCC-13) cells markedly reduces cell yield and enhances sensitivity to 5-fluorouracil (5-FU)-induced apoptosis. Apoptosis induced by 5-FU in BAG1-knockdown cells was significantly greater than the additive effect of 5-FU or BAG1 knockdown alone [1].

apoptosis resistance chemotherapy sensitization squamous cell carcinoma 5-FU

Small Molecule BAG1 Inhibitor A4B17 Demonstrates Selectivity and Anti-Tumor Efficacy Superior to Enzalutamide in AR-Positive Prostate Cancer

The small molecule A4B17, which targets the BAG domain, downregulates AR target gene expression similarly to complete BAG1L knockout and upregulates oxidative stress-induced cell death genes [1]. In a mouse xenograft model, A4B17 outperformed the clinically approved AR antagonist enzalutamide in inhibiting cell proliferation and prostate tumor development [1].

prostate cancer androgen receptor small molecule inhibitor BAG1 inhibitor

BAG1 Protein (CAS 148997-46-0): Optimal Research and Industrial Application Scenarios Derived from Quantitative Evidence


Hsp70 Chaperone Cycle and Nucleotide Exchange Factor (NEF) Mechanistic Studies

For in vitro reconstitution of Hsp70 chaperone activity requiring a NEF with intermediate, well-characterized potency, BAG1 is the optimal choice. Direct comparative data establish that BAG1 exhibits a defined affinity rank (BAG3 > BAG1 > Hsp105 ≫ BAG2) that precisely predicts its functional effects in ATPase and luciferase refolding assays [1]. BAG1 provides measurable NEF activity, whereas BAG2 is essentially inert, making BAG1 the appropriate selection for studies requiring quantifiable Hsp70 regulation.

Androgen Receptor (AR) Signaling and Nuclear Receptor Coactivator Research

Investigations of AR transcriptional regulation require the BAG-1L isoform specifically. Only BAG-1L enhances AR transcriptional activity; BAG-1M, BAG-1, and BAG-1S do not [1]. Procurement of isoform-specific BAG-1L reagents or expression constructs is mandatory for accurate functional studies in prostate cancer and hormone signaling research. Generic BAG1 antibodies or pan-isoform proteins will not recapitulate AR coactivator function.

Chemotherapy Resistance and Apoptosis Sensitization Assays

BAG1 knockdown or inhibition is validated to sensitize cancer cells to 5-fluorouracil (5-FU)-induced apoptosis in a synergistic manner exceeding additive effects [1]. This makes BAG1-targeting reagents (siRNA, shRNA, small molecule inhibitors) valuable for preclinical studies exploring combination therapy strategies to overcome chemoresistance in squamous cell carcinoma and potentially other malignancies where BAG1 is overexpressed.

Prostate Cancer Xenograft Model and Preclinical Drug Development

The small molecule BAG1 inhibitor A4B17 has demonstrated superior in vivo tumor growth inhibition compared to the clinically approved AR antagonist enzalutamide in a mouse xenograft model of castration-resistant prostate cancer [1]. BAG1 is therefore a high-priority target for preclinical therapeutic development; BAG1-specific inhibitors offer unique opportunities for antagonizing AR action that are not achievable with conventional AR antagonists.

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